1H-NMR and 13C-NMR Spectral Data Assignments for 1-Bromo-2-phenylpropan-2-ol: A Comprehensive Technical Guide
1H-NMR and 13C-NMR Spectral Data Assignments for 1-Bromo-2-phenylpropan-2-ol: A Comprehensive Technical Guide
Executive Summary
1-Bromo-2-phenylpropan-2-ol (also known as α -methylstyrene bromohydrin) is a highly versatile halohydrin intermediate utilized in the synthesis of epoxides, pharmaceutically active functionalized aromatics, and complex chiral scaffolds. Accurate nuclear magnetic resonance (NMR) assignment of this molecule is critical for confirming regioselectivity during its synthesis (Markovnikov vs. anti-Markovnikov addition) and for verifying structural integrity.
This whitepaper provides an authoritative, in-depth analysis of the 1H-NMR and 13C-NMR spectral data for 1-bromo-2-phenylpropan-2-ol. By bridging theoretical causality with empirical data, we establish a self-validating framework for researchers to synthesize, purify, and spectrally verify this compound with absolute confidence.
Structural and Mechanistic Context
To understand the NMR spectrum of 1-bromo-2-phenylpropan-2-ol, one must first analyze its molecular architecture and the electronic environments dictated by its synthesis. The molecule is typically synthesized via the regioselective bromohydroxylation of α -methylstyrene [1].
During this electrophilic addition, the intermediate bromonium ion exhibits a highly asymmetric charge distribution. The tertiary benzylic carbon (C2) bears the majority of the partial positive charge due to resonance stabilization from the adjacent phenyl ring. Consequently, nucleophilic attack by water occurs exclusively at C2 (Markovnikov regioselectivity), placing the hydroxyl group at the tertiary position and the bromine atom at the primary carbon (C1) [1].
This specific connectivity creates a chiral center at C2 , which is the fundamental cause of the most distinctive feature in the molecule's 1H-NMR spectrum: the magnetic inequivalence of the adjacent methylene protons.
Synthesis and analytical workflow for 1-bromo-2-phenylpropan-2-ol.
Spectral Analysis and Causality
1H-NMR Spectral Assignments
The 1H-NMR spectrum of 1-bromo-2-phenylpropan-2-ol in CDCl 3 is characterized by four distinct proton environments. The causality behind their chemical shifts ( δ ) and multiplicities is detailed below [2].
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Methyl Protons (-CH 3 , C3): Appearing as a sharp singlet at 1.74 ppm , these protons are significantly deshielded compared to a standard alkane (~0.9 ppm). This downfield shift is driven by the β -effect of the highly electronegative hydroxyl group and the anisotropic deshielding cone generated by the adjacent phenyl π -system [2].
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Hydroxyl Proton (-OH): Typically observed as a broad singlet around 2.63 ppm . The broadness and exact chemical shift are highly dependent on sample concentration, temperature, and hydrogen bonding. This peak can be definitively validated by performing a D 2 O shake, which will cause the signal to disappear due to deuterium exchange.
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Methylene Protons (-CH 2 Br, C1): This is the diagnostic signature of the molecule. Because C2 is a stereocenter, the two protons on C1 ( HA and HB ) are diastereotopic . They reside in permanently distinct magnetic environments regardless of C1-C2 bond rotation. As a result, they are magnetically non-equivalent and couple with each other (geminal coupling, 2J≈10.4 Hz), appearing as an AB spin system (two distinct doublets) at 3.75 ppm and 3.80 ppm [2].
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Aromatic Protons (Ar-H): The five aromatic protons appear as a complex multiplet between 7.35 and 7.64 ppm . The slight deshielding relative to pure benzene (7.26 ppm) is due to the electron-withdrawing nature of the adjacent oxygen-bearing quaternary carbon [2].
Logical flow of diastereotopic splitting in the -CH2Br group.
13C-NMR Spectral Assignments
The 13C-NMR spectrum provides orthogonal validation of the molecular framework, confirming the carbon skeleton and the electronic impact of the substituents [2].
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C3 (Methyl Carbon): 29.0 ppm . Shifted downfield from a standard terminal methyl group due to the proximity of the C2 oxygen.
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C1 (Methylene Carbon): 47.2 ppm . The bromine atom exerts a "heavy atom effect." While bromine is electronegative and deshields the carbon relative to an alkane, its large electron cloud provides more shielding than a lighter halogen like chlorine, placing this signal precisely in the mid-40s range [2].
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C2 (Quaternary Carbon): 74.1 ppm . This carbon is highly deshielded due to the direct attachment of the electronegative oxygen atom and the inductive pull of the phenyl ring [2].
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Aromatic Carbons: The ortho, meta, and para carbons resonate at 127.5, 128.5, and 129.4 ppm . The ipso-carbon (C1') is significantly deshielded, appearing at 145.2 ppm , confirming its direct attachment to the electron-withdrawing, oxygen-bearing C2 center [2].
Quantitative Data Summaries
Table 1: 1H-NMR Data Summary (300 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 1.74 | Singlet (s) | 3H | - | -CH 3 (C3) |
| 2.63 | Broad Singlet (br s) | 1H | - | -OH |
| 3.75 | Doublet (d) | 1H | 10.4 | -CH 2 Br ( HA ) |
| 3.80 | Doublet (d) | 1H | 10.4 | -CH 2 Br ( HB ) |
| 7.35 – 7.64 | Multiplet (m) | 5H | - | Aromatic Protons |
| Note: The hydroxyl proton shift is variable and may exchange with D 2 O. |
Table 2: 13C-NMR Data Summary (75 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 29.0 | Primary (CH 3 ) | C3 (Methyl) |
| 47.2 | Secondary (CH 2 ) | C1 (Methylene, -CH 2 Br) |
| 74.1 | Quaternary (C) | C2 (Carbinol center) |
| 127.5, 128.5, 129.4 | Tertiary (CH) | Aromatic (ortho, meta, para) |
| 145.2 | Quaternary (C) | Aromatic (ipso) |
Experimental Protocol: Synthesis and NMR Preparation
To ensure high-fidelity spectral replication, the following self-validating protocol utilizes a mild, metal-free oxidative bromination methodology[1].
Step 1: Oxidative Bromohydroxylation
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add α -methylstyrene (65 μ L, 0.5 mmol).
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Reagent Addition: Sequentially add aqueous Hydrobromic Acid (HBr, 48% w/w, 0.28 mL, 2.5 mmol) and Dimethyl Sulfoxide (DMSO, 0.5 mL) [1]. Causality Note: DMSO acts as a mild, inexpensive oxidant that converts HBr into the active electrophilic bromine species in situ.
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Incubation: Heat the stirred reaction mixture to 65 °C for exactly 3 hours.
Step 2: Workup and Purification
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Extraction: Transfer the mixture to a separatory funnel, dilute with 10 mL of deionized water, and extract with diethyl ether (3 × 30 mL) [1].
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Drying: Combine the organic extracts, dry over anhydrous MgSO 4 , filter, and concentrate in vacuo.
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Chromatography (Critical Step): Purify the crude residue via silica gel flash column chromatography (gradient elution with EtOAc/hexanes). Causality Note: This step is mandatory not just for isolating the product, but for removing trace DMSO. Residual DMSO will manifest as a singlet at 2.62 ppm in the 1H-NMR and 39.5 ppm in the 13C-NMR, directly overlapping with and obscuring the hydroxyl proton signal.
Step 3: NMR Sample Preparation
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Dissolve 15–20 mg of the purified colorless oil in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a standard 5 mm NMR tube.
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Acquire the 1H-NMR spectrum at 300 MHz (or higher) and the 13C-NMR spectrum at 75 MHz (or higher), referencing the chemical shifts to TMS ( δ 0.00 ppm) or the residual CHCl 3 solvent peak ( δ 7.26 ppm for 1H; δ 77.16 ppm for 13C) [3].
References
- Bromination of Olefins with HBr and DMSO | The Journal of Organic Chemistry. acs.org.
- Structure-dependent oxidative bromination of unsaturated C-C bonds mediated by Selectfluor. amazonaws.com.
- Supplementary Information - The Royal Society of Chemistry. rsc.org.
